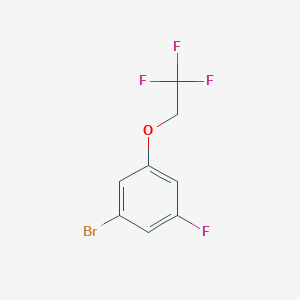
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
“1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and trifluoroethoxy groups . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
“1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” has a molecular weight of 255.03 . It is a liquid at room temperature . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 210.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 103.3±11.6 °C .Scientific Research Applications
Aryne Route in Organic Synthesis
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, although not directly studied, has close analogs that have been used in organic synthesis. For instance, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene are used to generate arynes, which are then trapped in situ with furan, leading to the production of various naphthalene derivatives. This process illustrates the compound's utility in synthesizing complex organic structures (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Compounds similar to 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, like 1-Bromo-3,5-bis(trifluoromethyl)benzene, are versatile starting materials for organometallic synthesis. These compounds are used to create intermediates such as phenyllithium, which are crucial in synthesizing a wide array of organofluorine compounds (Porwisiak & Schlosser, 1996).
Generation of Fluoroalkoxy Benzenes
The generation of fluoroalkoxy benzenes, a class to which 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene belongs, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. The typical synthetic routes involve reactions between electrophilic haloalkyl fluorides and nucleophilic phenol derivatives, highlighting the compound's relevance in diverse chemical syntheses (Gupton, Idoux, Colon, & Rampi, 1983).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYSRVUXFHORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

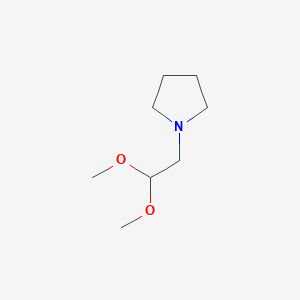
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
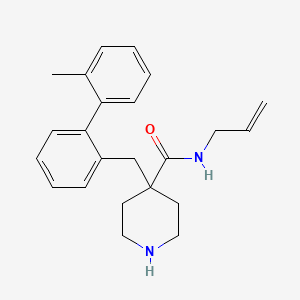
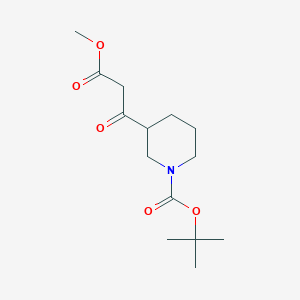
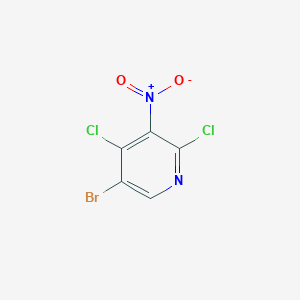
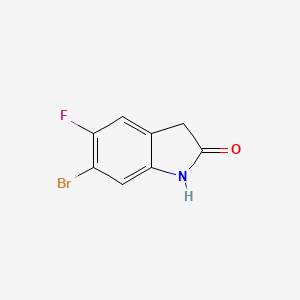
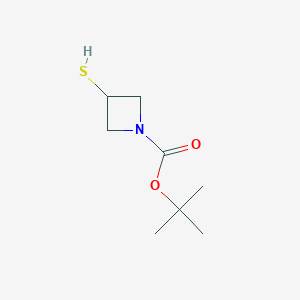
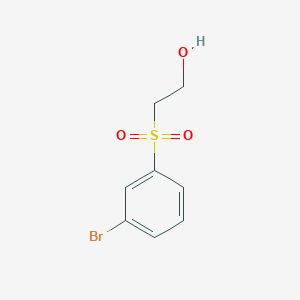
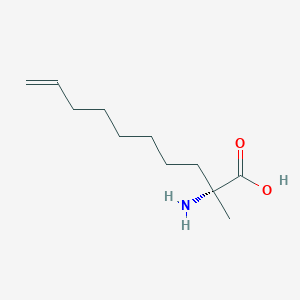
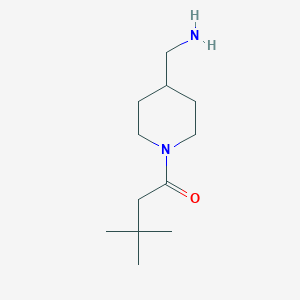
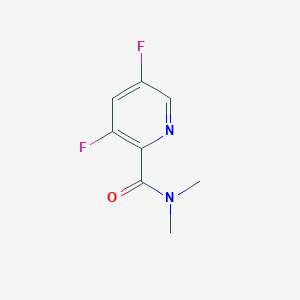
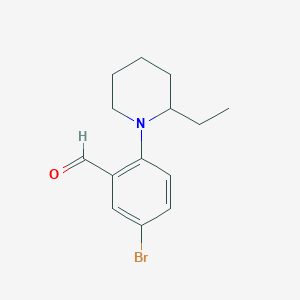
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)